molecular formula C5H3BrClNO2S B1521947 6-Bromopyridine-2-sulfonyl chloride CAS No. 912934-77-1

6-Bromopyridine-2-sulfonyl chloride

Cat. No. B1521947
M. Wt: 256.51 g/mol
InChI Key: UGUYJEZIJYXIDU-UHFFFAOYSA-N
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Description

6-Bromopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S . It is a combination of both pyridine and sulfonyl chloride. The compound is also known as 2-Pyridinesulfonyl chloride-6-bromide and Pyridine-2-sulfonyl chloride, 6-bromo.


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-5-bromopyridine-3-sulfonyl chloride with triethylamine . The reaction time is 40 minutes and the yield is 41% .


Molecular Structure Analysis

The InChI code for 6-Bromopyridine-2-sulfonyl chloride is 1S/C5H3BrClNO2S/c6-4-2-1-3-5 (8-4)11 (7,9)10/h1-3H . The molecular weight of the compound is 256.51 .


Chemical Reactions Analysis

The compound is a potent electrophilic reagent, and its wide range of applications makes it an important subject of scientific research. It undergoes a reaction with tertiary amines in the presence of air to produce sulfonylethenamines .


Physical And Chemical Properties Analysis

The compound is a solid and should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Application in the Synthesis of Trifluoromethylpyridines

  • Specific Scientific Field : Organic Chemistry, specifically in the synthesis of agrochemical and pharmaceutical ingredients .
  • Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application in the Synthesis of Bipyridine Derivatives

  • Specific Scientific Field : Organic Chemistry, specifically in the synthesis of bipyridine derivatives .
  • Summary of the Application : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Thus, it is important to classify their synthesis methods and understand their characteristics .
  • Results or Outcomes : Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

Safety And Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromopyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUYJEZIJYXIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659340
Record name 6-Bromopyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyridine-2-sulfonyl chloride

CAS RN

912934-77-1
Record name 6-Bromo-2-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912934-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromopyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridine-2-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Emura, H Yoshino, K Tachibana, T Shiraishi… - Synlett, 2011 - thieme-connect.com
… metalated pyridine generated from halogen-metal exchange of 2,6-dibromopyridine (3a) with sulfuryl chloride efficiently afforded the corresponding 6-bromopyridine-2-sulfonyl chloride (…
Number of citations: 3 www.thieme-connect.com

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